3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile 3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile
Brand Name: Vulcanchem
CAS No.: 1099685-65-0
VCID: VC7588908
InChI: InChI=1S/C10H10BrFN2/c1-7(5-13)6-14-10-3-2-8(11)4-9(10)12/h2-4,7,14H,6H2,1H3
SMILES: CC(CNC1=C(C=C(C=C1)Br)F)C#N
Molecular Formula: C10H10BrFN2
Molecular Weight: 257.106

3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile

CAS No.: 1099685-65-0

Cat. No.: VC7588908

Molecular Formula: C10H10BrFN2

Molecular Weight: 257.106

* For research use only. Not for human or veterinary use.

3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile - 1099685-65-0

Specification

CAS No. 1099685-65-0
Molecular Formula C10H10BrFN2
Molecular Weight 257.106
IUPAC Name 3-(4-bromo-2-fluoroanilino)-2-methylpropanenitrile
Standard InChI InChI=1S/C10H10BrFN2/c1-7(5-13)6-14-10-3-2-8(11)4-9(10)12/h2-4,7,14H,6H2,1H3
Standard InChI Key YKRSQXWIPMFUGP-UHFFFAOYSA-N
SMILES CC(CNC1=C(C=C(C=C1)Br)F)C#N

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The IUPAC name 3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile defines its structure unambiguously:

  • Core framework: A three-carbon chain (propanenitrile) with a nitrile group (-C≡N) at position 1.

  • Substituents:

    • A methyl group (-CH3) at position 2.

    • An amino group (-NH-) at position 3, connected to a 4-bromo-2-fluorophenyl ring.

The molecular formula is C₁₀H₁₀BrFN₂, with a molecular weight of 257.11 g/mol.

Structural Features

  • Aromatic ring: The bromine and fluorine substituents introduce steric and electronic effects, influencing reactivity. Bromine’s electronegativity (2.96) and fluorine’s high electronegativity (3.98) create electron-deficient regions, directing electrophilic substitution to specific positions.

  • Nitrile group: Polar and capable of hydrogen bonding, this group enhances solubility in polar aprotic solvents (e.g., dimethylformamide).

  • Steric hindrance: The methyl group at position 2 and the bulky aryl moiety may restrict rotational freedom, affecting conformational stability.

Synthesis and Reaction Pathways

Key Synthetic Strategies

While no direct synthesis of 3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile is documented, analogous compounds suggest plausible routes:

Nucleophilic Aromatic Substitution

Starting material: 4-Bromo-2-fluoroaniline.
Reagent: 2-Methyl-3-bromopropanenitrile.
Conditions:

  • Base (e.g., K₂CO₃) in polar aprotic solvents (acetonitrile or DMF).

  • Temperature: 80–100°C.
    Mechanism: The amino group acts as a nucleophile, displacing bromide from the nitrile-bearing alkyl chain.

Reductive Amination

Starting materials:

  • 4-Bromo-2-fluorobenzaldehyde.

  • 2-Methylpropanenitrile-3-amine.
    Conditions:

  • Reducing agent (e.g., NaBH₃CN).

  • Solvent: Methanol or THF.
    Mechanism: Formation of an imine intermediate followed by reduction to the secondary amine.

Optimization Challenges

  • Regioselectivity: Competing reactions at the bromine or fluorine sites may require protective groups.

  • Byproduct formation: Steric hindrance from the methyl group could lead to incomplete substitution.

Physicochemical Properties

Predicted Properties

PropertyValue/Description
Molecular weight257.11 g/mol
LogP (partition coefficient)~2.8 (estimated via XLOGP3)
SolubilityPoor in water (<0.1 mg/mL); soluble in DMSO, DMF
Melting point120–125°C (theoretical)
Boiling pointDecomposes before boiling

Spectroscopic Data

  • IR spectroscopy:

    • Nitrile stretch: ~2240 cm⁻¹.

    • N-H stretch: ~3350 cm⁻¹.

  • ¹H NMR (CDCl₃):

    • Aromatic protons: δ 7.2–7.8 ppm (multiplet).

    • Methyl group: δ 1.2 ppm (doublet).

  • ¹³C NMR:

    • Nitrile carbon: δ 120 ppm.

ParameterAssessment
Acute toxicityLikely harmful if ingested/inhaled
Skin irritationModerate (nitriles are irritants)
Environmental impactPersistent due to aromatic halogenation

Precautions

  • Use nitrile gloves and fume hoods during handling.

  • Store in airtight containers under inert gas (N₂).

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